molecular formula C8H7Cl B1584043 3-Chlorostyrene CAS No. 2039-85-2

3-Chlorostyrene

Cat. No. B1584043
CAS RN: 2039-85-2
M. Wt: 138.59 g/mol
InChI Key: BOVQCIDBZXNFEJ-UHFFFAOYSA-N
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Description

3-Chlorostyrene is an organic compound with the molecular formula C8H7Cl . It is a derivative of styrene, where a hydrogen atom on the benzene ring is replaced by a chlorine atom

Scientific Research Applications

Reactivity and Polymerization

3-Chlorostyrene exhibits interesting reactivity patterns, particularly in the context of cationic polymerization. Studies have focused on the reactivity ratios of chlorostyrenes compared to styrene, exploring the influence of solvents, polymerization temperature, initiator nature, and molecular weight distribution. The activation entropies and enthalpies relative to styrene provide insights into the polymerization process, highlighting the potential of 3-chlorostyrene in polymer science (Borg & Maréchal, 1977).

Synthesis and Chemical Properties

Innovative methods have been developed for the synthesis of 3-chlorostyrene derivatives, such as (R)-3-chlorostyrene oxide. These processes often start from commercially available precursors, demonstrating the practicality and accessibility of 3-chlorostyrene for chemical synthesis (Tanaka & Yasuda, 1998).

Spectroscopic Studies

Spectroscopic analysis, including REMPI and MATI spectroscopy, has been used to study 3-chlorostyrene rotamers. These studies provide detailed insights into the electronic and vibrational states of 3-chlorostyrene, enhancing our understanding of its chemical behavior (Dong et al., 2013).

Polymer Characteristics and Applications

Functionalized styrenes like 4-(3-chloropropyl)styrene have been synthesized and polymerized, with detailed characterization of the resulting polymers. These studies contribute to the understanding of the thermal degradation and molecular structure of 3-chlorostyrene-based polymers, potentially leading to new applications in materials science (Montheard, Boinon & Benayad, 1989).

Molecular Interactions and Complex Formation

Raman spectroscopy has been employed to investigate the interactions of 3-chlorostyrene molecules with cyclodextrins. This research provides insights into the conformational behavior and complexation dynamics of 3-chlorostyrene, which are crucial for understanding its interactions in various environments (Amado et al., 1994).

properties

IUPAC Name

1-chloro-3-ethenylbenzene
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InChI

InChI=1S/C8H7Cl/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2
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InChI Key

BOVQCIDBZXNFEJ-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC(=CC=C1)Cl
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Molecular Formula

C8H7Cl
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Related CAS

26100-04-9
Record name Benzene, 1-chloro-3-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID8073130
Record name m-Chlorostyrene
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Molecular Weight

138.59 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name m-Chlorostyrene
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Boiling Point

188.7 °C
Record name M-CHLOROSTYRENE
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Solubility

Insol in water, Sol in alcohol, ether, acetone
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Density

1.1168 @ 20 °C/4 °C
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Vapor Pressure

0.98 [mmHg], 0.981 mm Hg @ 25 °C
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Product Name

3-Chlorostyrene

CAS RN

2039-85-2
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Synthesis routes and methods

Procedure details

Microwave irradiation of styrene 5 in either 1,2-dichloroethane (DCE) at 180° C. for 30 min or 1,1,1-trifluorotoluene at 180° C. for 180 minutes afforded the cyclopenta-naphthalene derivative 6 in nearly quantitative yield with no additional purification required of the final product (entries 1 and 2, Table 1). With conditions for an efficient and high yielding IMDA reaction utilizing a lower boiling solvent in hand, scope and limitations investigations were initiated. First, substitution on the aryl group was examined; exchanging a hydrogen atom for a chlorine atom was deemed valuable, enabling access to a wide-range of naphthalene derivatives via palladium-catalyzed cross coupling reactions. Moreover, a chlorine atom is more stable and accessible than other halides or groups used for coupling, such as triflates. Styrenyl derivatives 5b, 5c, and 5d were prepared and subjected to microwave irradiation. The para-chlorostyrene 5b gave 7-chloronaphthalene 6b in quantitative yield after 200 min (entry 3). The ortho-chlorostyrene 5c also produced only one product, the 5-chloronaphthalene 6c in 86% yield, even though two products are possible (entry 4). The meta-chlorostyrene 5d gave an inseparable 1.4:1 mixture of the 6-chloro- and 8-chloronaphthalenes, 6d and 6d′ in 79% yield (entry 5).
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Yield
79%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
587
Citations
QS Li, J Ogawa, RD Schmid, S Shimizu - FEBS letters, 2001 - Wiley Online Library
… and 3-chlorostyrene by wild-type cytochrome P450 BM-3 with high turnover (479 nmol 1-phenyl-1-propanol/min/nmol P450 and 300 nmol 3-chlorostyrene oxide/… and 3-chlorostyrene. …
Number of citations: 116 febs.onlinelibrary.wiley.com
K Tanaka, M Yasuda - Tetrahedron: Asymmetry, 1998 - Elsevier
… [2] b Asymmetric dihydroxylation of 3-chlorostyrene followed by a stereospecific ring closure … a highly attractive method for the preparation of 3-chlorostyrene bromohydrin (±)-5, a key …
Number of citations: 23 www.sciencedirect.com
PJA Ribeiro‐Claro… - Journal of Raman …, 1994 - Wiley Online Library
… In this paper, the vibrational spectra of liquid 2- and 3-chlorostyrene (2ClS and 3ClS) with full assignment of the normal modes are reported and temperature variation studies of the …
BD Brandes, EN Jacobsen - Tetrahedron: Asymmetry, 1997 - Elsevier
… Given the substantially lower cost of 3-chlorobenzaldehyde compared with 3-chlorostyrene, we chose to carry out the synthesis of racemic 1 by means of sulfur ylide addition to the …
Number of citations: 114 www.sciencedirect.com
OK Choi, BT Cho - Organic Preparations and Procedures …, 2000 - Taylor & Francis
… In particular, (R)-3-chlorostyrene oxide (1… 3-chlorostyrene followed by chemical transformation to (R)-1 afforded 98% ee in good yield.?" Enzymatic resolution of racemic 3-chlorostyrene …
Number of citations: 9 www.tandfonline.com
C Dong, L Zhang, S Liu, L Hu, M Cheng, Y Du… - Journal of Molecular …, 2013 - Elsevier
… 3-chlorostyrene can give useful information on the structures, stability and vibrations of 3-chlorostyrene … the 35 Cl and 37 Cl isotopmers of 3-chlorostyrene rotamers are still unavailable. …
Number of citations: 12 www.sciencedirect.com
JM Granadino-Roldán, M Fernández-Gómez… - Physical Chemistry …, 2004 - pubs.rsc.org
Planarity of cis- and trans-3-chlorostyrene is discussed in the light of new data from infrared/… Molecular force fields for the cis and trans conformers of 3-chlorostyrene using the scaled …
Number of citations: 11 pubs.rsc.org
MG Wubbolts, J Hoven, B Melgert, B Witholt - Enzyme and microbial …, 1994 - Elsevier
… For 3-chlorostyrene epoxide we also observed a high enantiomeric excess (96 _+ 2%), but 4-chlorostyrene epoxide had a much lower enantiomeric excess than the other epoxides (37 …
Number of citations: 93 www.sciencedirect.com
LF Thompson, L Yau, EM Doerries - Journal of The …, 1979 - iopscience.iop.org
Poly (glycidyl methacrylate‐co‐3‐chlorostyrene)(GMC) has been identified as a potential candidate for an electron resist to be used in direct device fabrication. It was previously …
Number of citations: 29 iopscience.iop.org
X Jia, Z Wang, Z Li - Tetrahedron: Asymmetry, 2008 - Elsevier
… of 3-chlorostyrene oxide 2: biotransformation with 100 mM substrate gave 44.0% of (S)-3-chlorostyrene … the efficient synthesis of (S)-3-chlorostyrene oxide 2, an intermediate for the …
Number of citations: 32 www.sciencedirect.com

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